Cas no 2060051-38-7 (4-chloro-7-methoxy-1H-indole-2-carboxylic acid)

2060051-38-7 structure
상품 이름:4-chloro-7-methoxy-1H-indole-2-carboxylic acid
CAS 번호:2060051-38-7
MF:C10H8ClNO3
메가와트:225.628421783447
MDL:MFCD30497437
CID:5193383
PubChem ID:124505177
4-chloro-7-methoxy-1H-indole-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- CID 124505177
- 4-chloro-7-methoxy-1H-indole-2-carboxylic acid
- 1H-Indole-2-carboxylic acid, 4-chloro-7-methoxy-
-
- MDL: MFCD30497437
- 인치: 1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
- InChIKey: FPMNNFPNZOXDMG-UHFFFAOYSA-N
- 미소: N1C2=C(C(Cl)=CC=C2OC)C=C1C(O)=O
실험적 성질
- 밀도: 1.500±0.06 g/cm3(Predicted)
- 비등점: 476.8±40.0 °C(Predicted)
- 산도 계수(pKa): 4.17±0.30(Predicted)
4-chloro-7-methoxy-1H-indole-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-217434-0.5g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 0.5g |
$679.0 | 2023-09-16 | |
Enamine | EN300-217434-1.0g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-217434-0.1g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 0.1g |
$301.0 | 2023-09-16 | |
Enamine | EN300-217434-10.0g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 10.0g |
$3746.0 | 2023-02-22 | |
Enamine | EN300-217434-0.05g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
Enamine | EN300-217434-10g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 10g |
$3746.0 | 2023-09-16 | |
1PlusChem | 1P01BCSC-5g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 5g |
$3183.00 | 2023-12-19 | |
Aaron | AR01BD0O-2.5g |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 2.5g |
$2373.00 | 2025-02-14 | |
Aaron | AR01BD0O-100mg |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 100mg |
$439.00 | 2025-02-14 | |
1PlusChem | 1P01BCSC-100mg |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
2060051-38-7 | 95% | 100mg |
$434.00 | 2023-12-19 |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid 관련 문헌
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
2060051-38-7 (4-chloro-7-methoxy-1H-indole-2-carboxylic acid) 관련 제품
- 2137860-64-9(Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclohexane-1-carboxylate)
- 1017153-37-5(2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole)
- 126473-99-2(5H,6H,8H-pyrano3,4-bpyridine)
- 1227494-44-1(3-Bromomethyl-6-hydroxy-5-(pyridin-3-yl)pyridine)
- 132370-95-7(1-(2,6-Diethylphenyl)hydrazine Hydrochloride)
- 2105632-24-2((3R)-3-amino-1-(thiophen-2-yl)butan-2-one)
- 869496-92-4(Benzenamine, 3,4,5-trimethyl-N-(3,4,5-trimethylphenyl)-)
- 2138509-96-1(3-bromo-5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-pyrazole)
- 891106-70-0(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea)
- 2137576-03-3(Ethyl 3-oxo-3-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}propanoate)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
